

# Inobrodib (CCS1477): A Technical Guide to p300/CBP Bromodomain Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |
|----------------------|-----------|-----------|--|
| Compound Name:       | Inobrodib |           |  |
| Cat. No.:            | B606545   | Get Quote |  |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Inobrodib (formerly CCS1477) is a first-in-class, orally bioavailable small molecule that potently and selectively inhibits the bromodomains of the homologous histone acetyltransferases (HATs), p300 (also known as EP300) and CREB-binding protein (CBP).[1][2] [3] These proteins are critical transcriptional co-activators involved in a multitude of cellular processes, and their dysregulation is implicated in the progression and therapeutic resistance of various cancers.[3][4] By targeting the conserved bromodomain of p300/CBP, Inobrodib disrupts the acetylation of histones and other proteins, thereby preventing the co-activation of key oncogenic transcription factors.[3][4] This guide provides an in-depth technical overview of Inobrodib, summarizing its mechanism of action, quantitative data, experimental methodologies, and its impact on key signaling pathways relevant to cancer biology.

### **Mechanism of Action**

**Inobrodib** selectively binds to the bromodomains of p300 and CBP, which are "reader" domains that recognize acetylated lysine residues on histones and other proteins.[1][5] This binding event displaces p300/CBP from chromatin, particularly at super-enhancer regions that are critical for the high-level expression of oncogenes.[1] Unlike degraders (e.g., PROTACs), **Inobrodib** does not lead to the loss of p300/CBP proteins but rather relocates them away from these key regulatory regions.[1] This targeted displacement leads to the downregulation of



critical cancer-driving genes, including those regulated by the androgen receptor (AR), MYC, and interferon regulatory factor 4 (IRF4).[1][5][6]



Click to download full resolution via product page

Caption: **Inobrodib** binds to the p300/CBP bromodomain, preventing its recruitment to superenhancers and subsequent co-activation of oncogene transcription.



## **Quantitative Data**

The following tables summarize the key quantitative data for **Inobrodib** from preclinical studies.

Table 1: Binding Affinity and Cellular Potency

| Target | Binding Assay<br>(Kd, nM) | Cellular Assay<br>(IC50, nM) | Selectivity<br>(fold vs. BRD4) | Reference |
|--------|---------------------------|------------------------------|--------------------------------|-----------|
| p300   | 1.3                       | 19 (in-cell BRET)            | ~170                           | [2][7][8] |
| СВР    | 1.7                       | Not Reported                 | ~130                           | [2][7][8] |
| BRD4   | 222                       | 1060 (in-cell<br>BRET)       | -                              | [2][7][8] |

**Table 2: In Vitro Anti-proliferative Activity** 

| Cell Line (Cancer<br>Type)                       | IC50 (nM)     | Key Features               | Reference |
|--------------------------------------------------|---------------|----------------------------|-----------|
| VCaP (Prostate)                                  | < 100         | Express AR-FL and AR-V7    | [7][8]    |
| 22Rv1 (Prostate)                                 | < 100         | Express AR-FL and AR-V7    | [7][8]    |
| LNCaP95 (Prostate)                               | < 100         | Express AR-FL and<br>AR-V7 | [7][8]    |
| Multiple Myeloma,<br>AML, Lymphoma cell<br>lines | Submicromolar | -                          | [9][10]   |

# Table 3: In Vivo Efficacy in Prostate Cancer Xenograft Model (22Rv1)



| Dosage   | Schedule                           | Outcome                  | Reference |
|----------|------------------------------------|--------------------------|-----------|
| 10 mg/kg | Daily (QD), oral<br>gavage         | Tumor growth suppression | [7][8]    |
| 20 mg/kg | Daily (QD), oral<br>gavage         | Tumor growth suppression | [7][8]    |
| 30 mg/kg | Every other day (QOD), oral gavage | Tumor growth suppression | [7][8]    |

Table 4: Clinical Trial Data (NCT04068597) in

Relapsed/Refractory Multiple Myeloma (RRMM)

| Treatment                                                                                    | Patient Population                                      | Response Rate                                                | Reference |
|----------------------------------------------------------------------------------------------|---------------------------------------------------------|--------------------------------------------------------------|-----------|
| Inobrodib<br>Monotherapy (35mg<br>BD, 4 days on/3 days<br>off)                               | Heavily pre-treated<br>RRMM                             | 33.3% Objective<br>Response Rate (3/9<br>evaluable patients) | [11]      |
| Inobrodib (25mg or<br>35mg BD, 4 days on/3<br>days off) +<br>Pomalidomide +<br>Dexamethasone | Heavily pre-treated,<br>triple-class refractory<br>RRMM | 72% ≥ Minimal<br>Response (MR)                               | [12][13]  |
| Inobrodib (35mg) + Pomalidomide + Dexamethasone                                              | Heavily pre-treated,<br>triple-class refractory<br>RRMM | 67% Overall<br>Response Rate<br>(ORR)                        | [12]      |

# Key Signaling Pathways Modulated by Inobrodib Androgen Receptor (AR) Signaling

In prostate cancer, particularly castration-resistant prostate cancer (CRPC), AR signaling remains a key driver of disease progression. p300/CBP are crucial co-activators for both full-length AR (AR-FL) and its splice variants (AR-SV). **Inobrodib** disrupts the p300/CBP-AR







interaction, leading to the downregulation of AR target genes such as KLK2, KLK3 (PSA), and TMPRSS2.[7][8]















Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Genome-wide assessment of differential roles for p300 and CBP in transcription regulation
   PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NanoBRET™ BRD4/Histone H3.3 Interaction Assay Protocol [worldwide.promega.com]
- 5. p300-CBP coactivator family Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Study to Evaluate CCS1477 (Inobrodib) in Haematological Malignancies | Clinical Research Trial Listing [centerwatch.com]
- 9. promega.com [promega.com]
- 10. p300 and CBP as transcriptional regulators and targets of oncogenic events PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IRF4 Addiction in Multiple Myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- To cite this document: BenchChem. [Inobrodib (CCS1477): A Technical Guide to p300/CBP Bromodomain Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606545#p300-cbp-bromodomain-inhibition-by-inobrodib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com